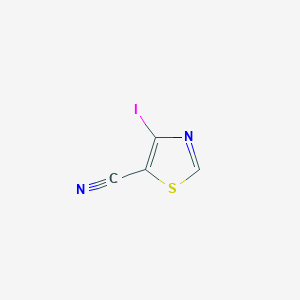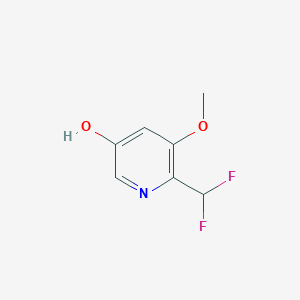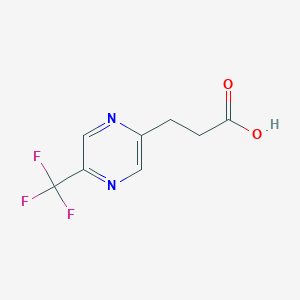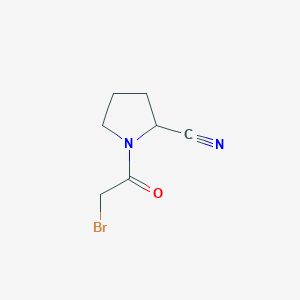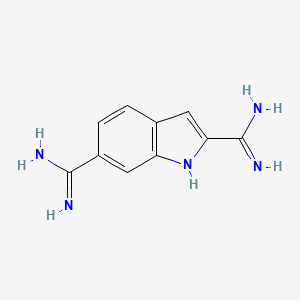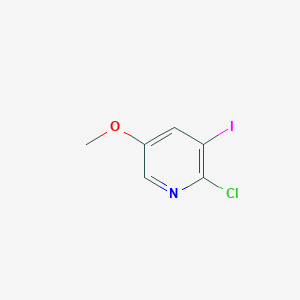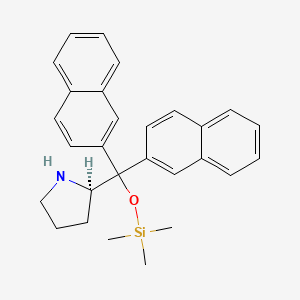
(R)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with a naphthalen-2-yl(trimethylsilyl)oxy)methyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl carboxylic acids, while reduction may produce naphthalen-2-yl alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features make it suitable for investigating the binding sites of various enzymes.
Medicine
In medicinal chemistry, ®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in electronics and nanotechnology.
Mecanismo De Acción
The mechanism of action of ®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine
- 2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)piperidine
- 2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrole
Uniqueness
®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is unique due to its specific stereochemistry and the presence of the trimethylsilyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C28H31NOSi |
|---|---|
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
[dinaphthalen-2-yl-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane |
InChI |
InChI=1S/C28H31NOSi/c1-31(2,3)30-28(27-13-8-18-29-27,25-16-14-21-9-4-6-11-23(21)19-25)26-17-15-22-10-5-7-12-24(22)20-26/h4-7,9-12,14-17,19-20,27,29H,8,13,18H2,1-3H3/t27-/m1/s1 |
Clave InChI |
RUDGRBALLGREHS-HHHXNRCGSA-N |
SMILES isomérico |
C[Si](C)(C)OC([C@H]1CCCN1)(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C[Si](C)(C)OC(C1CCCN1)(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


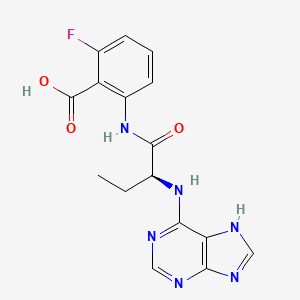
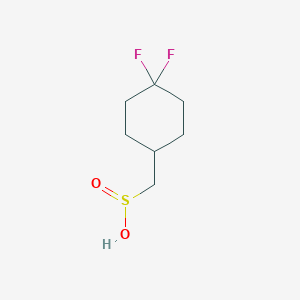
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
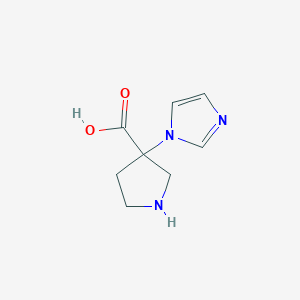
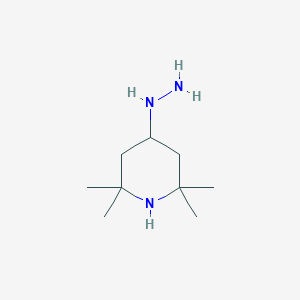
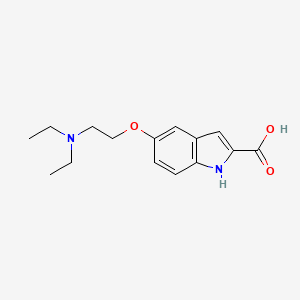
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)
